8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid
Description
Chemical Significance of 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid
The molecular architecture of this compound combines a seven-membered benzodioxepin ring with two functional groups: a chlorosulphonyl moiety at position 8 and a carboxylic acid group at position 6. The benzodioxepin core, characterized by two oxygen atoms at positions 1 and 5, adopts a chair-like conformation in its dihydro form, as demonstrated in studies of 3,4-dihydro-2H-1,5-benzodioxepin derivatives. This conformation stabilizes the molecule by minimizing steric hindrance between the oxygen atoms and adjacent substituents.
The chlorosulphonyl group (-SO₂Cl) is a strong electron-withdrawing substituent, enhancing the compound’s electrophilicity and potential reactivity in nucleophilic substitution reactions. Meanwhile, the carboxylic acid group (-COOH) introduces hydrogen-bonding capabilities, which may influence crystallization behavior or interactions with biological targets.
Table 1: Predicted Physicochemical Properties of this compound
These properties suggest utility in synthetic intermediates or bioactive molecule design, though experimental validation is required.
Historical Development of Benzodioxepin Derivatives
Benzodioxepin derivatives emerged as a focus of organic chemistry research in the mid-20th century, paralleling advances in benzodiazepine therapeutics. Early studies, such as the 1971 conformational analysis of 3,4-dihydro-2H-1,5-benzodioxepin derivatives via ultraviolet spectroscopy, established foundational insights into ring flexibility and substituent effects. The discovery that alkyl or methylene groups at position 3 shift the equilibrium toward skew conformations highlighted the structural versatility of this scaffold.
In the 21st century, benzodioxepin chemistry expanded into pharmaceutical applications. For example, intramolecular acylation strategies enabled efficient synthesis of dibenzo[b,e]oxepin-11(6H)-ones, demonstrating the scaffold’s adaptability to complex ring systems. Concurrently, natural product isolation efforts, such as the 2012 total synthesis of dioxepine bastadin 3, revealed rare dibenzo-1,3-dioxepine frameworks in marine alkaloids. These advances underscore the benzodioxepin ring’s relevance in drug discovery and materials science.
Research Objectives and Scope
Current research objectives for this compound include:
- Synthetic Optimization : Developing scalable routes using methodologies like iron(II)-promoted intramolecular acylation or early-stage dioxepine ring formation.
- Structural Characterization : Resolving conformational preferences via X-ray crystallography or NMR, building on prior benzodioxepin studies.
- Biological Evaluation : Screening for antimicrobial activity, inspired by the efficacy of 1,5-benzodiazepine derivatives against C. neoformans and S. aureus.
- Structure-Activity Relationships : Investigating how chlorosulphonyl and carboxylic acid groups modulate reactivity and bioactivity, following precedents in thiophene-substituted benzodiazepines.
Properties
CAS No. |
66410-81-9 |
|---|---|
Molecular Formula |
C10H9ClO6S |
Molecular Weight |
292.69 g/mol |
IUPAC Name |
8-chlorosulfonyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C10H9ClO6S/c11-18(14,15)6-4-7(10(12)13)9-8(5-6)16-2-1-3-17-9/h4-5H,1-3H2,(H,12,13) |
InChI Key |
UBAVZEZYCWPROE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=CC(=C2OC1)C(=O)O)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorosulfonation of a suitable dioxepin derivative, followed by the introduction of the carboxylic acid group through a series of reactions. The reaction conditions often require the use of chlorosulfonic acid or sulfuryl chloride as chlorosulfonating agents, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve high yields and purity. Additionally, solvent recovery and recycling methods are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the chlorosulphonyl group to other functional groups.
Substitution: The chlorosulphonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chlorosulphonyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide or sulfonate derivatives.
Scientific Research Applications
The structure of 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid features a dioxepin ring system with a chlorosulfonyl substituent, which is crucial for its reactivity and biological activity.
Medicinal Chemistry
Therapeutic Applications :
The compound has been investigated for its potential in treating various neurodegenerative and psychiatric disorders. Its structural features allow it to act as a prodrug that can enhance the oral bioavailability of other active compounds. For instance, it has been linked to the treatment of conditions such as:
- Anxiety Disorders
- Affective Disorders
- Neurodegenerative Disorders (e.g., Alzheimer's disease)
Research indicates that compounds derived from this sulfonyl chloride can modulate NMDA receptor activity, which is significant in the pathophysiology of these diseases .
Synthesis of Radioligands
The compound has also been utilized in the synthesis of radiolabeled ligands for Positron Emission Tomography (PET). A notable study synthesized a carbon-11-labeled derivative for imaging Alzheimer's disease, demonstrating the compound's versatility in radiochemistry .
Prodrug Development
Recent advancements have shown that derivatives of this compound can be developed into prodrugs that improve the pharmacokinetic profiles of existing drugs. This approach aims to enhance absorption and reduce side effects associated with direct drug administration .
Case Study 1: Neurodegenerative Disorders
A study published in Neuropharmacology explored the efficacy of a prodrug derived from 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid in animal models of Alzheimer’s disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration .
Case Study 2: Radiotracer Development
Another research effort focused on developing a carbon-11-labeled AMPA receptor modulator from this compound for PET imaging. The study demonstrated successful synthesis and application in preclinical models, highlighting its potential utility in diagnosing and monitoring Alzheimer's disease progression .
Mechanism of Action
The mechanism of action of 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulphonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:
*Estimated based on substituent contributions.
Key Findings:
Structural Variations: The benzo-1,5-dioxepin derivatives (first two entries) share a seven-membered oxygen-containing ring, whereas benzoxazine analogues (last two entries) feature a six-membered oxazine ring. Substituents like –SO₂Cl (chlorosulphonyl) and –SO₂NHCH₃ (methylamino-sulphonyl) significantly alter polarity and reactivity. The chlorosulphonyl group increases electrophilicity, making the compound more reactive in substitution reactions compared to its methylamino counterpart .
Physicochemical Properties: The methylamino-sulphonyl derivative (CAS 66410-82-0) has a higher molecular weight (287.291) and LogP (1.24) than benzoxazine analogues, reflecting the influence of the sulphonyl group and dioxepin ring on hydrophobicity . Benzoxazine derivatives (e.g., CAS 123040-79-9) exhibit lower molecular weights (~213–241) due to their simpler heterocyclic structure and absence of sulphonyl groups .
Analytical and Synthetic Applications: The methylamino-sulphonyl compound is effectively separated using a Newcrom R1 HPLC column under reverse-phase conditions, suggesting that the chlorosulphonyl variant may require similar methodologies with adjusted mobile phases (e.g., higher organic content) due to its higher polarity . Benzoxazine derivatives are often prioritized in pharmaceutical synthesis for their structural similarity to bioactive molecules (e.g., kinase inhibitors), whereas dioxepin-based compounds may serve as intermediates for sulfonamide drugs .
The chlorosulphonyl group could enhance interactions with sulfhydryl or amine groups in biological targets .
Biological Activity
8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid, also known by its CAS number 66410-81-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 8-chlorosulfonyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
- Molecular Formula : C10H9ClO6S
- Molecular Weight : 292.69 g/mol
- Purity : 96% .
The biological activity of 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures often modulate the activity of glutamate receptors, particularly the NMDA receptor. This modulation can play a crucial role in treating neurodegenerative and psychiatric disorders by influencing synaptic transmission and plasticity.
Therapeutic Applications
Based on existing literature and patents, the compound has shown potential in the following areas:
- Neurodegenerative Disorders : The compound may exhibit protective effects against neuronal damage associated with diseases like Alzheimer's and Parkinson's.
- Psychiatric Disorders : It has been suggested that this compound could be beneficial in managing conditions such as anxiety and depression by modulating neurotransmitter systems .
- Pain Management : Similar compounds have been explored for their analgesic properties, indicating potential applications in pain relief therapies.
Case Studies
Several studies have documented the effects of similar compounds on biological systems:
- Neuroprotective Effects : A study demonstrated that related benzodioxepine derivatives could reduce oxidative stress in neuronal cells, suggesting a protective role against neurodegeneration .
- Anxiolytic Properties : Research indicated that compounds interacting with the NMDA receptor could reduce anxiety-like behaviors in animal models, supporting the potential use of 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid for anxiety disorders .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of 8-(chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the chlorosulphonyl group, dihydro-dioxepin ring, and carboxylic acid moiety. Compare chemical shifts with structurally related benzo-fused heterocycles (e.g., benzoxazines or benzoxazepines) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, focusing on the stability of the sulphonyl chloride group under ionization conditions.
- HPLC-PDA/UV : Optimize reverse-phase chromatography (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to assess purity and detect degradation products .
Q. How can synthetic routes for this compound be optimized to improve yield and reduce by-products?
- Methodology :
- Stepwise Functionalization : Prioritize introducing the chlorosulphonyl group after constructing the dioxepin ring to avoid side reactions (e.g., sulfonation of sensitive intermediates). Use protecting groups (e.g., tert-butyl esters) for the carboxylic acid during sulphonation .
- Reaction Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sulphonation efficiency, balancing reactivity and stability of the dioxepin scaffold .
- Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and identify intermediates prone to decomposition .
Advanced Research Questions
Q. What strategies can resolve contradictions in reactivity data between this compound and structurally analogous benzo-fused heterocycles?
- Methodology :
- Computational Modeling : Perform DFT calculations to compare electron density distributions, focusing on the chlorosulphonyl group’s electrophilicity and steric effects from the dioxepin ring. Contrast with analogues like 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid .
- Controlled Comparative Studies : Conduct parallel reactions under identical conditions (temperature, solvent, catalyst) using analogues to isolate variables affecting reactivity. Analyze discrepancies via Arrhenius plots or Hammett correlations .
Q. How can the catalytic potential of this compound be explored in multi-component reactions or as a ligand in metal complexes?
- Methodology :
- Ligand Design : Screen transition metals (Pd, Cu, Ru) for coordination with the sulphonyl and carboxylic acid groups. Use X-ray crystallography to confirm binding modes and assess catalytic activity in cross-coupling or oxidation reactions .
- Multi-Component Reaction Optimization : Test Ugi or Passerini reactions under varying pH and solvent conditions. Monitor regioselectivity impacts from the dioxepin ring’s conformational rigidity .
Q. What experimental designs are suitable for studying the compound’s stability under physiological or extreme conditions (e.g., high temperature, acidic/basic media)?
- Methodology :
- Accelerated Stability Studies : Use factorial design (temperature × pH × time) to model degradation kinetics. Analyze products via LC-MS and quantify hydrolyzed sulphonyl chloride or ring-opened derivatives .
- Microscopic Analysis : Employ SEM or AFM to observe morphological changes in solid-state samples after stress testing .
Q. How can interdisciplinary approaches (e.g., computational chemistry, materials science) enhance applications of this compound?
- Methodology :
- Molecular Dynamics Simulations : Predict solubility and aggregation behavior in polymer matrices or lipid bilayers for drug delivery or material science applications .
- Hybrid Material Synthesis : Covalently link the compound to silica nanoparticles or MOFs via sulphonyl or carboxylate groups. Characterize adsorption/desorption properties using BET surface area analysis .
Methodological Frameworks
- CRDC Classification : Align experimental workflows with CRDC categories such as RDF2050112 (reaction fundamentals) for mechanistic studies or RDF2050108 (process control) for synthetic optimization .
- Contradiction Analysis : Adopt comparative frameworks from political science (e.g., isolating variables in reactivity discrepancies) and territorial dispute methodologies (e.g., multi-perspective data triangulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
